molecular formula C13H8Cl2O2 B1334099 2-(3,5-dichlorophenyl)benzoic Acid CAS No. 669713-82-0

2-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334099
CAS No.: 669713-82-0
M. Wt: 267.1 g/mol
InChI Key: BTDOPVCRCNGVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is a chlorinated biphenyl derivative. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been extensively studied due to their environmental persistence and potential health impacts. The compound’s structure consists of two benzene rings connected by a single bond, with chlorine atoms at the 3’ and 5’ positions and a carboxylic acid group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves the chlorination of biphenyl derivatives followed by carboxylation. One common method is the Suzuki coupling reaction, where chlorinated phenylboronic acids are coupled with halogenated biphenyls under palladium catalysis . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like crystallization and chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichlorobiphenyl: Similar structure but lacks the carboxylic acid group.

    3,5-Dichlorobenzoic acid: Contains a single benzene ring with similar substituents.

    2,4-Dichlorobiphenyl: Different chlorine substitution pattern.

Uniqueness

3’,5’-Dichloro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for various applications .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDOPVCRCNGVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374157
Record name 3',5'-Dichloro-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-82-0
Record name 3',5'-Dichloro-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.